molecular formula C9H12O4 B1240400 7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate

7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate

Cat. No.: B1240400
M. Wt: 184.19 g/mol
InChI Key: OEUMAONYVQQDBW-LHOHZTISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate is an oxo carboxylic acid.

Scientific Research Applications

Lipid Oxidation and Amino Acid Degradation

The compound 7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate (MeLEPCO) and similar lipid oxidation products have been studied for their role in the Strecker degradation of amino acids. Research by Zamora, Gallardo, and Hidalgo (2008) demonstrated that these lipid oxidation products can significantly degrade amino acids through a Strecker-type mechanism. This suggests a significant impact on amino acid degradation once lipid oxidation occurs in biological systems (Zamora, Gallardo, & Hidalgo, 2008).

Fatty Acid Synthesis

Studies on fatty acid synthesis have explored the conversion of unsaturated fatty esters into various compounds. Jie and Lam (1977) detailed the synthesis of furanoid esters, including a compound similar to this compound, from naturally occurring unsaturated fatty esters (Jie & Lam, 1977).

Enzymatic Activity in Cholesterol Metabolism

Lack et al. (2009) investigated a carbon-carbon hydrolase from Mycobacterium tuberculosis involved in cholesterol metabolism. Their study highlighted the specificity and enzymatic mechanism of this hydrolase, which is relevant to compounds structurally related to this compound (Lack et al., 2009).

Contributions to Acrylamide Formation

Research into the contribution of lipid oxidation products to acrylamide formation in foodstuffs has included studies on compounds similar to this compound. Zamora and Hidalgo (2008) found that certain lipid derivatives, including methyl 13-oxooctadeca-9,11-dienoate, can contribute to the formation of acrylamide, a potential carcinogen, in heated foodstuffs (Zamora & Hidalgo, 2008).

Synthesis of Oxygenated Fatty Acid Esters

The synthesis of oxygenated fatty acid esters from specific fatty acid derivatives, including studies on methyl octadec-trans-11-en-9-ynoate and its reaction products, have provided insights into the formation of compounds like this compound. Pasha and Ahmad (1993) detailed these synthetic pathways, contributing to the understanding of the synthesis and properties of these compounds (Pasha & Ahmad, 1993).

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2Z,4E)-2-hydroxy-7-methyl-6-oxoocta-2,4-dienoic acid

InChI

InChI=1S/C9H12O4/c1-6(2)7(10)4-3-5-8(11)9(12)13/h3-6,11H,1-2H3,(H,12,13)/b4-3+,8-5-

InChI Key

OEUMAONYVQQDBW-LHOHZTISSA-N

Isomeric SMILES

CC(C)C(=O)/C=C/C=C(/C(=O)O)\O

SMILES

CC(C)C(=O)C=CC=C(C(=O)O)O

Canonical SMILES

CC(C)C(=O)C=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate
Reactant of Route 2
7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate
Reactant of Route 3
7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate
Reactant of Route 4
7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate
Reactant of Route 5
7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate
Reactant of Route 6
7-Methyl-2-hydroxy-6-oxoocta-2,4-dienoate

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